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molecular formula C7H4F4N2O2 B1267343 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline CAS No. 344-29-6

4-Fluoro-2-nitro-6-(trifluoromethyl)aniline

Cat. No. B1267343
M. Wt: 224.11 g/mol
InChI Key: XOQNQGVENLOUBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05622952

Procedure details

A mixture of 2-acetamido-5-fluoro-3-nitrobenzotrifluoride (1.50 g, 5.64 mmol) in concentrated HCl (10 mL) was refluxed overnight and it was extracted by ethyl acetate (2×10 mL). The extract was dried over Mg2SO4, and evaporated to give 624 mg of 2-amino-5-fluoro-3-nitrobenzotrifluoride (50%). 1H NMR (CDCl3): δ6.547 (s, 2H), 7.570 (dd, 1H, J1 =2.7 Hz, J2 =5.7 Hz), 8.114 (dd, 1H, J1 =2.7 Hz, J2 =5.7 Hz).
Name
2-acetamido-5-fluoro-3-nitrobenzotrifluoride
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:8]([F:14])=[CH:7][C:6]=1[C:15]([F:18])([F:17])[F:16])(=O)C>Cl>[NH2:4][C:5]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:8]([F:14])=[CH:7][C:6]=1[C:15]([F:18])([F:16])[F:17]

Inputs

Step One
Name
2-acetamido-5-fluoro-3-nitrobenzotrifluoride
Quantity
1.5 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C=C(C=C1[N+](=O)[O-])F)C(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
it was extracted by ethyl acetate (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over Mg2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1[N+](=O)[O-])F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 624 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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